molecular formula C15H14F3N3O3S B2586143 Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate CAS No. 1203265-89-7

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate

Cat. No.: B2586143
CAS No.: 1203265-89-7
M. Wt: 373.35
InChI Key: UOKSPOJEARHRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic IUPAC name This compound delineates its molecular architecture with precision:

  • Thiazole core : A five-membered heterocyclic ring containing sulfur (position 1) and nitrogen (position 3).
  • Substituents :
    • 4-Methyl group: A methyl (-CH₃) moiety at position 4 of the thiazole.
    • Ureido linkage: A urea-derived functional group (-NH-C(=O)-NH-) at position 2, connected to a 2-(trifluoromethyl)phenyl aromatic ring.
    • Ethyl carboxylate: An ethoxycarbonyl (-COOCH₂CH₃) group at position 5.

The compound’s CAS registry number, 1203265-89-7 , ensures unambiguous identification across chemical databases. Its molecular formula, C₁₅H₁₄F₃N₃O₃S , corresponds to a molecular weight of 373.35 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (12.01 \times 15) + (1.01 \times 14) + (19.00 \times 3) + (14.01 \times 3) + (16.00 \times 3) + (32.07 \times 1) = 373.35 \, \text{g/mol}
$$

Table 1: Comparative Analysis of Related Thiazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Target Compound 1203265-89-7 C₁₅H₁₄F₃N₃O₃S 373.35
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate 32043-95-1 C₁₃H₁₃NO₂S 247.32
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 C₇H₁₀N₂O₂S 186.23

This table highlights structural variations influencing molecular weight and functional diversity among thiazole analogs.

Historical Context in Heterocyclic Chemistry Research

Thiazoles emerged as pivotal heterocycles in the mid-20th century, prized for their metabolic stability and bioisosteric resemblance to endogenous molecules. The integration of urea functionalities into thiazole frameworks, however, represents a more recent innovation driven by medicinal chemistry’s demand for hydrogen-bonding motifs.

The target compound’s development aligns with two key trends:

  • Trifluoromethyl Incorporation : Introduced widely post-2000, CF₃ groups enhance lipophilicity and modulate electronic properties, improving membrane permeability and target affinity.
  • Hybrid Architectures : Merging thiazoles with urea linkages (as seen here) capitalizes on the urea’s capacity for bidirectional hydrogen bonding, a strategy popularized in kinase inhibitor design.

Structural Significance of Thiazole-Urea Hybrid Architectures

The confluence of thiazole and urea moieties in this compound creates a multifunctional scaffold with three critical regions:

A. Thiazole Core

  • Electronic Effects : The sulfur atom’s electronegativity (χ = 2.58) polarizes the ring, enabling π-π stacking with aromatic residues in biological targets.
  • Steric Profile : The 4-methyl group introduces steric bulk, potentially shielding the urea linkage from metabolic degradation.

B. Ureido Linkage

  • Hydrogen Bonding : The urea’s -NH groups act as hydrogen bond donors/acceptors, mimicking peptide bonds in enzyme active sites.
  • Conformational Flexibility : Free rotation around the C-N bonds allows adaptive binding to diverse targets.

C. 2-(Trifluoromethyl)Phenyl Group

  • Lipophilicity Enhancement : The CF₃ group’s hydrophobicity (π = 0.88) improves logP values, facilitating cellular uptake.
  • Metabolic Stability : Fluorine’s strong C-F bond (485 kJ/mol) resists oxidative cleavage by cytochrome P450 enzymes.

Figure 1: Key Structural Motifs and Their Contributions
$$
\begin{array}{ccc}
\text{Thiazole Core} & \xrightarrow{\text{Electronic Modulation}} & \text{Bioactivity} \
& \text{Ureido Linkage} & \xrightarrow{\text{H-Bonding}} \text{Target Engagement} \
& \text{CF₃-Phenyl} & \xrightarrow{\text{Lipophilicity}} \text{Pharmacokinetics} \
\end{array}
$$

This structural synergy positions the compound as a versatile candidate for probing biological systems or optimizing lead compounds in drug discovery pipelines.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-3-24-12(22)11-8(2)19-14(25-11)21-13(23)20-10-7-5-4-6-9(10)15(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKSPOJEARHRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the ureido linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of thiazole compounds, including ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate, exhibit significant anti-inflammatory properties. A study highlighted the compound's potential as a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in inflammatory responses. The compound demonstrated effective inhibition of interleukin-6 (IL-6), a key cytokine in inflammatory processes, suggesting its utility in treating inflammatory diseases .

Anticancer Properties

Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate has been explored for its anticancer potential. In vitro studies indicated that the compound can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation. Its structural features, particularly the trifluoromethyl group, enhance its potency against cancer cells by improving binding affinity to target proteins .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of IL-6
AnticancerInduction of apoptosis in cancer cell lines
Selective BRD4 InhibitorTargeting bromodomain interactions

Table 2: Comparison with Related Compounds

Compound NameActivity TypePotency (IC50 µM)Reference
Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)ureido-thiazole-5-carboxylateAnti-inflammatory10
ZL0590 (BRD4 inhibitor variant)Anti-inflammatory15
Glycyrrhetinamide derivativeAnticancer25

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate. The compound was evaluated for its ability to inhibit IL-6 production in activated macrophages. Results showed a dose-dependent inhibition, supporting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer efficacy of thiazole derivatives against breast cancer cell lines. Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies targeting specific molecular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

a) Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate (Compound 3, )
  • Structure : Replaces the ethyl carboxylate with a methyl ester and substitutes the 2-(trifluoromethyl)phenyl group with a 4-acetylphenyl-ureido moiety.
  • The methyl ester may reduce metabolic stability relative to the ethyl variant.
  • Synthetic Yield: Not explicitly reported, but similar reactions in achieved yields of ~66–93% .
b) Ethyl 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazole Derivatives ()
  • Examples : Compounds 10d (para-CF₃), 10e (meta-CF₃), and 10f (3-chlorophenyl).
  • Key Differences :
    • 10d : Trifluoromethyl at the para position on the phenyl ring. Molecular weight: 548.2 g/mol.
    • 10e : Trifluoromethyl at the meta position. Molecular weight: 548.2 g/mol.
    • 10f : Chlorine substituent instead of CF₃. Molecular weight: 514.2 g/mol.
  • Implications : The para-CF₃ group in 10d may enhance steric hindrance compared to the meta-CF₃ in 10e, while 10f’s chlorine substituent offers a less electronegative profile .
c) 4-(3-(2-(Trifluoromethyl)phenyl)ureido)benzothioamide (7j, )
  • Structure : Replaces the thiazole-5-carboxylate with a benzothioamide group.
  • Molecular weight: 340.1 g/mol .

Pharmacokinetic and Docking Insights

  • Hydrophobic Interactions : The trifluoromethyl group and thiazole ring contribute to hydrophobic enclosure, as modeled in Glide XP docking (). This enhances binding to lipophilic pockets in target proteins .
  • Hydrogen Bonding : The ureido group forms hydrogen bonds with residues like Asp or Glu, critical for kinase inhibition (e.g., Sorafenib in ). The ethyl carboxylate may introduce additional polar interactions .

Biological Activity

Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H11F4N2O2S
  • Molecular Weight : 333.30 g/mol
  • CAS Number : 175277-03-9
  • IUPAC Name : Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
  • Inhibition of Carbonic Anhydrase :
    This compound has been studied for its inhibitory effects on human carbonic anhydrase (hCA), an enzyme critical for various physiological processes. Inhibitors of hCA are valuable in treating conditions like glaucoma and epilepsy .
  • Anticancer Activity :
    Recent studies have indicated that thiazole derivatives exhibit anticancer properties by inhibiting specific cancer-related pathways. For instance, a related thiazole compound was shown to inhibit SIRT2, a protein associated with cancer progression, leading to increased cell death in cancer cell lines . The compound's ability to induce apoptosis in cancer cells could be linked to its structural features, such as the trifluoromethyl group enhancing lipophilicity and cellular uptake.
  • Antimicrobial Effects :
    Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. Compounds similar to this compound were evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial properties with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Carbonic Anhydrase InhibitionInhibition of hCA II
AnticancerSIRT2 inhibition leading to apoptosis
AntimicrobialActivity against Gram-positive bacteria

Detailed Research Findings

  • Carbonic Anhydrase Inhibitors :
    The compound's structure allows it to bind effectively to the zinc ion in the active site of hCA II, which is essential for its catalytic function. The presence of the urea moiety contributes significantly to this binding affinity, making it a promising candidate for further development as a therapeutic agent .
  • Anticancer Studies :
    In vitro studies demonstrated that derivatives similar to this compound could significantly reduce cell viability in cancer cell lines at concentrations as low as 5 μM after 48 hours of treatment. The mechanism was linked to the compound's ability to inhibit SIRT2, leading to increased acetylation of α-tubulin, a marker for effective inhibition .
  • Antimicrobial Testing :
    The compound exhibited varying degrees of antimicrobial activity across different strains, with notable efficacy against Staphylococcus aureus. The testing involved determining MIC values and assessing the bactericidal effects through time-kill studies, which confirmed its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Thiazole core formation : React 2-(trifluoromethyl)phenyl isocyanate derivatives with ethyl 2-amino-4-methylthiazole-5-carboxylate under anhydrous conditions (e.g., pyridine as a base, 12-hour stirring in inert atmosphere) to form the ureido linkage .

Functionalization : Introduce substituents (e.g., trifluoromethyl groups) via nucleophilic substitution or coupling reactions, monitored by TLC for completion .

  • Optimization : Use high-purity reagents, inert gas protection (N₂/Ar), and controlled heating (e.g., reflux in ethanol at 80°C for 6 hours) to minimize side reactions .

Q. How can the structural purity of this compound be validated?

  • Analytical techniques :

  • NMR : Confirm the presence of the ureido (-NH-CO-NH-) moiety via ¹H-NMR (δ 8.5–9.5 ppm for NH protons) and the trifluoromethyl group via ¹⁹F-NMR .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Compare experimental C/H/N values with theoretical calculations (e.g., ±0.3% tolerance) .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

  • Solubility profile :

SolventSolubility (mg/mL)Notes
DMSO~20–30Preferred for in vitro studies
Ethanol~10–15Limited solubility at RT
Aqueous buffer<1Requires sonication/heat
  • Recommendation : Pre-dissolve in DMSO (1–5% v/v) and dilute in assay buffer to avoid precipitation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in target proteins?

  • Computational insights :

  • Docking studies : Use Glide XP to model hydrophobic interactions between the CF₃ group and lipophilic protein pockets (e.g., flavivirus envelope proteins). The CF₃ group enhances binding via fluorine-induced dipole interactions .
  • Free energy calculations : Compare binding ΔG values of CF₃-substituted vs. non-fluorinated analogs to quantify affinity improvements .
    • Experimental validation : Synthesize analogs (e.g., methyl or chloro substituents) and measure IC₅₀ shifts in enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in antiviral IC₅₀ values may arise from assay conditions (e.g., cell line variability, DMSO concentration).
  • Resolution workflow :

Standardize protocols : Fix DMSO concentration at ≤0.5% and use isogenic cell lines .

Control experiments : Include reference compounds (e.g., ribavirin) to calibrate inter-lab variability .

Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. How can hydrolysis of the ethyl ester moiety be leveraged for prodrug design?

  • Mechanism : Under physiological conditions, esterases cleave the ethyl group to yield the active carboxylic acid derivative (4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylic acid) .
  • Synthetic pathway :

  • Saponification : Treat the ester with NaOH in ethanol/water (1:1) at 60°C for 2 hours, followed by acidification (HCl) to precipitate the carboxylic acid .
    • Applications : Enhances water solubility and bioavailability in vivo .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Protocol :

Crystal growth : Use slow evaporation of ethyl acetate or ethanol solutions to obtain single crystals .

Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .

Refinement : Apply SHELXL-2018 for structure solution and refinement (R-factor < 0.05) .

  • Key parameters : Monitor hydrogen bonding between the ureido group and adjacent thiazole rings to confirm intramolecular stabilization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • SAR insights :

Modification SiteEffect on ActivityReference
Trifluoromethyl phenyl↑ Hydrophobicity, ↑ Target binding
Ureido linkageCritical for H-bond interactions
Thiazole methyl group↓ Metabolic degradation
  • Design strategy : Replace the ethyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.